molecular formula C15H13ClO3 B14551354 1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- CAS No. 61983-00-4

1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)-

Cat. No.: B14551354
CAS No.: 61983-00-4
M. Wt: 276.71 g/mol
InChI Key: CXKVJWVAUORMSI-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- is a synthetic organic compound derived from naphthalene It is characterized by the presence of a naphthoquinone core with a chloro and a methyl-oxobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene followed by chlorination and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve the aerobic oxidation of naphthalene over a vanadium oxide catalyst . This method is efficient for large-scale synthesis and ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .

Scientific Research Applications

1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- involves its redox properties. The compound can act as an oxidizing agent, interacting with cellular components and disrupting metabolic pathways. It targets various molecular pathways, including those involved in oxidative stress and cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61983-00-4

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

3-chloro-4-(3-methylbutanoyl)naphthalene-1,2-dione

InChI

InChI=1S/C15H13ClO3/c1-8(2)7-11(17)12-9-5-3-4-6-10(9)14(18)15(19)13(12)16/h3-6,8H,7H2,1-2H3

InChI Key

CXKVJWVAUORMSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl

Origin of Product

United States

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